Cas no 2680730-01-0 (3-ethoxy-2-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid)

3-Ethoxy-2-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid is a specialized benzoic acid derivative featuring both ethoxy and allyloxycarbonylamino functional groups. This compound is of interest in synthetic organic chemistry due to its dual reactivity, enabling selective modifications at either the carboxylic acid or the allyloxycarbonyl-protected amine moiety. The presence of the allyloxycarbonyl group offers a versatile protecting strategy for amines, which can be cleaved under mild conditions. Additionally, the ethoxy substituent enhances solubility in organic solvents, facilitating further derivatization. This compound is particularly useful in peptide synthesis and polymer chemistry, where controlled deprotection and functionalization are critical. Its well-defined structure ensures reproducibility in research and industrial applications.
3-ethoxy-2-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid structure
2680730-01-0 structure
Product name:3-ethoxy-2-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid
CAS No:2680730-01-0
MF:C13H15NO5
MW:265.261904001236
CID:5647948
PubChem ID:165907614

3-ethoxy-2-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-28282024
    • 2680730-01-0
    • 3-ethoxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid
    • 3-ethoxy-2-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid
    • Inchi: 1S/C13H15NO5/c1-3-8-19-13(17)14-11-9(12(15)16)6-5-7-10(11)18-4-2/h3,5-7H,1,4,8H2,2H3,(H,14,17)(H,15,16)
    • InChI Key: JUFYECFFUKKZOP-UHFFFAOYSA-N
    • SMILES: O(CC)C1C=CC=C(C(=O)O)C=1NC(=O)OCC=C

Computed Properties

  • Exact Mass: 265.09502258g/mol
  • Monoisotopic Mass: 265.09502258g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 7
  • Complexity: 331
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 84.9Ų
  • XLogP3: 2.6

3-ethoxy-2-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28282024-0.25g
3-ethoxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid
2680730-01-0 95.0%
0.25g
$708.0 2025-03-19
Enamine
EN300-28282024-1.0g
3-ethoxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid
2680730-01-0 95.0%
1.0g
$770.0 2025-03-19
Enamine
EN300-28282024-0.1g
3-ethoxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid
2680730-01-0 95.0%
0.1g
$678.0 2025-03-19
Enamine
EN300-28282024-5g
3-ethoxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid
2680730-01-0
5g
$2235.0 2023-09-09
Enamine
EN300-28282024-10g
3-ethoxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid
2680730-01-0
10g
$3315.0 2023-09-09
Enamine
EN300-28282024-0.05g
3-ethoxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid
2680730-01-0 95.0%
0.05g
$647.0 2025-03-19
Enamine
EN300-28282024-0.5g
3-ethoxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid
2680730-01-0 95.0%
0.5g
$739.0 2025-03-19
Enamine
EN300-28282024-10.0g
3-ethoxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid
2680730-01-0 95.0%
10.0g
$3315.0 2025-03-19
Enamine
EN300-28282024-2.5g
3-ethoxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid
2680730-01-0 95.0%
2.5g
$1509.0 2025-03-19
Enamine
EN300-28282024-5.0g
3-ethoxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid
2680730-01-0 95.0%
5.0g
$2235.0 2025-03-19

Additional information on 3-ethoxy-2-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid

Introduction to 3-ethoxy-2-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid (CAS No. 2680730-01-0)

3-ethoxy-2-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2680730-01-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the class of benzoic acid derivatives, characterized by its structural complexity and functional diversity. The presence of both ethoxy and (prop-2-en-1-yloxy)carbonylamino substituents imparts unique chemical properties, making it a valuable scaffold for the development of novel therapeutic agents.

The molecular structure of 3-ethoxy-2-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid consists of a benzoic acid core modified with an ethoxy group at the 3-position and a (prop-2-en-1-yloxy)carbonylamino moiety at the 2-position. This configuration not only enhances solubility and bioavailability but also provides multiple sites for further functionalization, enabling its use in synthetic chemistry and drug design. The compound's ability to interact with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces makes it a promising candidate for various pharmacological applications.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting inflammatory pathways, particularly those involving cyclooxygenase (COX) enzymes and lipoxygenase (LOX) enzymes. 3-ethoxy-2-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid has been investigated for its potential as a modulator of these enzymes, which play crucial roles in the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by selectively inhibiting specific isoforms of COX or modulating LOX activity.

Moreover, the (prop-2-en-1-yloxy)carbonylamino group in the structure of 3-ethoxy-2-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid is particularly noteworthy, as it can serve as a linker for conjugation with other bioactive molecules. This feature opens up possibilities for the development of prodrugs or targeted drug delivery systems, where the compound can be designed to release its active form in specific biological compartments. Such strategies are increasingly important in precision medicine, where tailored therapeutic approaches are needed to address complex diseases.

The synthesis of 3-ethoxy-2-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid involves multi-step organic reactions, including esterification, amide bond formation, and functional group transformations. Advanced synthetic methodologies such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity. The optimization of these synthetic routes is critical for large-scale production, ensuring that the compound meets pharmaceutical standards for potency, safety, and quality.

From a computational chemistry perspective, molecular modeling studies have been conducted to elucidate the binding interactions between 3-ethoxy-2-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid and potential biological targets. These studies utilize docking algorithms to predict how the compound might bind to enzymes or receptors involved in inflammatory pathways. The results provide valuable insights into the compound's mechanism of action and guide further structural modifications to enhance its pharmacological efficacy.

Recent advancements in high-throughput screening (HTS) technologies have facilitated rapid identification of promising drug candidates like 3-ethoxy-2-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid. HTS allows researchers to test thousands of compounds against various biological assays simultaneously, accelerating the drug discovery process. The compound's unique structural features make it an attractive candidate for HTS campaigns aimed at identifying novel inhibitors of COX and LOX enzymes.

In conclusion, 3-ethoxy-2-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid (CAS No. 2680730-01-0) represents a significant advancement in the field of medicinal chemistry. Its complex structure, functional diversity, and potential applications in anti-inflammatory therapy make it a compelling subject of research. As scientific understanding continues to evolve, further exploration of this compound's pharmacological properties will likely yield novel therapeutic strategies with broad clinical implications.

Recommend Articles

Recommended suppliers
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd